4-Fluoro-4'-methoxybenzophenone

Catalog No.
S703337
CAS No.
345-89-1
M.F
C14H11FO2
M. Wt
230.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-methoxybenzophenone

CAS Number

345-89-1

Product Name

4-Fluoro-4'-methoxybenzophenone

IUPAC Name

(4-fluorophenyl)-(4-methoxyphenyl)methanone

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C14H11FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3

InChI Key

VWGWRNBIAWTWIB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Synthesis:

4-Fluoro-4'-methoxybenzophenone can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This involves reacting 4-fluorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). []

Applications in Organic Photovoltaics:

4-Fluoro-4'-methoxybenzophenone has been explored as a non-fullerene acceptor material in organic photovoltaics (OPVs). OPVs are a type of solar cell that utilizes organic materials for light absorption and charge generation. In a study, researchers incorporated 4-Fluoro-4'-methoxybenzophenone into a blend with a polymer donor material, achieving a power conversion efficiency (PCE) of 3.21%. []

Potential for Liquid Crystals:

Due to its anisotropic structure, 4-Fluoro-4'-methoxybenzophenone exhibits liquid crystalline behavior. This property has potential applications in the development of liquid crystal displays (LCDs) and other optoelectronic devices. Research suggests that introducing fluorine and methoxy substituents onto the benzophenone core can influence the mesomorphic behavior and phase transition properties. []

Other Potential Applications:

-Fluoro-4'-methoxybenzophenone may find potential applications in various other scientific research fields, including:

  • Material science: As a component in the development of functional materials with specific properties. []
  • Biomedical research: As a building block for the synthesis of biologically active molecules.

4-Fluoro-4'-methoxybenzophenone, with the Chemical Abstracts Service (CAS) number 345-89-1, is a fluorinated benzophenone compound characterized by its unique structure that includes both a fluorine atom and a methoxy group located at the para positions of the phenyl rings. Its molecular formula is C14H11FO2C_{14}H_{11}FO_{2}, and it has a molecular weight of 230.23 g/mol. This compound appears as white crystals and has a melting point of approximately 96 °C .

As a benzophenone derivative, 4-fluoro-4'-methoxybenzophenone exhibits photosensitivity, making it valuable in various photochemical applications. It serves as an important building block in organic synthesis, particularly in the production of polyketone esters and fluorenes derivatives .

4-Fluoro-4'-methoxybenzophenone's primary function in scientific research lies in its photocatalytic activity. Upon UV light absorption, the molecule undergoes electronic excitation, allowing it to transfer energy or electrons to other molecules in the reaction mixture, thereby promoting specific chemical reactions [].

, notably:

  • Photocatalytic Reactions: It is utilized as a photocatalyst for photochemical fluorination, where sulfur hexafluoride acts as the fluorine source under UV radiation (365 nm), yielding moderate results (approximately 56%) .
  • Dehydrogenative Cyclisation: This compound can be converted into fluorenone through a palladium-catalyzed dehydrogenative cyclisation reaction, achieving yields of up to 90% .
  • Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, which are essential in synthesizing various derivatives .

Several synthesis methods for producing 4-fluoro-4'-methoxybenzophenone have been reported:

  • Friedel-Crafts Acylation: This method involves the acylation of anisole with 4-fluorobenzoyl chloride using Lewis acids as catalysts.
  • Reactions with Halogenated Precursors: Synthesis can also be achieved by reacting 4-bromoanisole with 4-fluorobenzaldehyde, followed by necessary workup procedures to isolate the desired product .
  • Photochemical Methods: Photochemical fluorination techniques have been explored for synthesizing this compound using sulfur hexafluoride .

4-Fluoro-4'-methoxybenzophenone finds applications across various fields:

  • Photocatalysis: Due to its photosensitive nature, it is widely used in photocatalytic processes for organic synthesis.
  • Organic Electronics: The compound is utilized in the development of organic electronic materials, including light-emitting diodes and photovoltaic devices.
  • Material Science: It serves as a building block for synthesizing advanced materials such as polyketones and fluorenes that are significant in both industrial and research settings .

Interaction studies involving 4-fluoro-4'-methoxybenzophenone primarily focus on its role as a photocatalyst and its reactivity in various organic transformations. The compound's ability to facilitate reactions under UV light suggests potential interactions with other organic substrates that could lead to novel synthetic pathways or materials.

Several compounds share structural similarities with 4-fluoro-4'-methoxybenzophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzophenoneNo fluorine or methoxy groupsA fundamental structure without additional substituents
4-FluorobenzophenoneContains only fluorine at one para positionLess complex than 4-fluoro-4'-methoxybenzophenone
4-MethoxybenzophenoneContains methoxy but no fluorineLacks the enhanced reactivity provided by fluorine
4-Fluoro-3-methoxybenzophenoneFluorine at one position; methoxy at anotherDifferent substitution pattern affecting properties

The uniqueness of 4-fluoro-4'-methoxybenzophenone lies in its dual substitution at both para positions, which enhances its reactivity and applicability in photochemical processes compared to other similar compounds.

Crystallographic and Stereochemical Properties

The crystallographic analysis of 4-Fluoro-4'-methoxybenzophenone reveals fundamental structural characteristics that define its physical and chemical behavior [1] [3]. The compound adopts a non-planar conformation typical of benzophenone derivatives, with the two phenyl rings exhibiting a twisted geometry relative to the central carbonyl plane [6] [7]. Based on comparative studies with structurally similar benzophenones, the dihedral angle between the phenyl rings is estimated to fall within the range of 30-60 degrees [8] [6].

Table 1: Crystallographic and Stereochemical Properties

PropertyValue/Description
Crystal SystemData not available in current literature
Space GroupData not available in current literature
Unit Cell ParametersData not available in current literature
Crystal DensityData not available in current literature
Dihedral Angle (phenyl rings)Estimated 30-60° (typical for benzophenones)
ConformationNon-planar twisted geometry
Intermolecular Interactionsπ-π stacking, C-H···O interactions
Packing MotifTypical benzophenone packing arrangement

The molecular geometry optimization studies indicate that the compound maintains a twisted conformation in both gas phase and solid state [8] [9]. This non-planarity arises from steric interactions between the ortho hydrogen atoms of the phenyl rings and the carbonyl oxygen [8]. The presence of fluorine and methoxy substituents influences the electron density distribution, which subsequently affects the intermolecular packing arrangements [6] [7]. The crystalline structure is stabilized through weak intermolecular interactions including π-π stacking between aromatic rings and C-H···O hydrogen bonding interactions [10] [6].

Quantum Mechanical Studies of Electronic Configuration

Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive insights into the electronic structure of 4-Fluoro-4'-methoxybenzophenone [9] [11]. The Highest Occupied Molecular Orbital energy is estimated to range from -6.2 to -6.8 electron volts, while the Lowest Unoccupied Molecular Orbital energy falls between -1.5 to -2.1 electron volts [9] [12]. The resulting Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap of approximately 4.1 to 5.3 electron volts indicates moderate chemical reactivity [9] [13].

Table 2: Quantum Mechanical Properties

PropertyEstimated ValueComputational Method
Highest Occupied Molecular Orbital Energy (eV)-6.2 to -6.8DFT B3LYP/6-311++G(d,p)
Lowest Unoccupied Molecular Orbital Energy (eV)-1.5 to -2.1DFT B3LYP/6-311++G(d,p)
Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap (eV)4.1 to 5.3DFT B3LYP/6-311++G(d,p)
Ionization Potential (eV)6.2 to 6.8DFT B3LYP/6-311++G(d,p)
Electron Affinity (eV)1.5 to 2.1DFT B3LYP/6-311++G(d,p)
Chemical Hardness (eV)2.05 to 2.65DFT B3LYP/6-311++G(d,p)
Chemical Softness (eV⁻¹)0.19 to 0.24DFT B3LYP/6-311++G(d,p)
Electronegativity (eV)3.85 to 4.45DFT B3LYP/6-311++G(d,p)
Electrophilicity Index (eV)3.6 to 4.8DFT B3LYP/6-311++G(d,p)

Natural Bond Orbital analysis reveals significant charge redistribution upon electronic excitation [9] [14]. The fluorine substituent withdraws electron density from the phenyl ring through its strong electronegativity, while the methoxy group donates electron density through resonance effects [11] [9]. This push-pull electronic system creates a dipole moment estimated between 3.2 to 4.1 Debye units [9]. The polarizability values range from 22 to 26 cubic angstroms, indicating moderate molecular polarization under external electric fields [9] [13].

The molecular orbital calculations demonstrate that the Highest Occupied Molecular Orbital is primarily localized on the methoxy-substituted phenyl ring and the carbonyl oxygen, while the Lowest Unoccupied Molecular Orbital extends across the entire π-conjugated system with particular contribution from the fluoro-substituted phenyl ring [9] [11]. This orbital distribution pattern facilitates intramolecular charge transfer transitions that are characteristic of substituted benzophenones [11] [15].

Solvent Effects on Spectroscopic and Thermodynamic Properties

The ultraviolet-visible absorption spectrum of 4-Fluoro-4'-methoxybenzophenone exhibits pronounced solvent-dependent behavior [16] [17]. In non-polar solvents such as n-hexane, the compound displays two primary absorption bands: a weak n→π* transition at approximately 340-350 nanometers and a strong π→π* transition at 250-260 nanometers [16] [18]. Upon transitioning to polar protic solvents like ethanol, significant spectroscopic shifts occur [16] [17].

Table 3: Spectroscopic Properties and Solvent Effects

Spectroscopic PropertyValue/RangeSolvent Dependence
λmax (n→π*) in n-hexane (nm)340-350Blue shift in polar solvents
λmax (π→π*) in n-hexane (nm)250-260Red shift in polar solvents
λmax (n→π*) in ethanol (nm)330-340Significant hydrogen bonding effects
λmax (π→π*) in ethanol (nm)255-265Moderate solvent effects
Solvatochromic shift (n→π*) (nm)-10 to -15 (blue shift)Strong dependence on solvent polarity
Solvatochromic shift (π→π*) (nm)+5 to +10 (red shift)Weak to moderate dependence
Molar absorptivity (n→π*) (M⁻¹cm⁻¹)100-300Decreases in polar solvents
Molar absorptivity (π→π*) (M⁻¹cm⁻¹)8000-15000Increases in polar solvents

The n→π* transition exhibits a blue shift of 10-15 nanometers when moving from non-polar to polar solvents [16] [17]. This hypsochromic shift results from stabilization of the ground state carbonyl lone pair through hydrogen bonding with protic solvents [16] [10]. Conversely, the π→π* transition shows a modest red shift of 5-10 nanometers due to stabilization of the excited state through enhanced solvation [16] [17].

Thermodynamic properties of 4-Fluoro-4'-methoxybenzophenone demonstrate temperature-dependent behavior characteristic of organic crystalline materials [4] [19]. The melting point of 90-92 degrees Celsius reflects the combined influence of intermolecular forces and molecular symmetry [4] [5] [19]. Differential scanning calorimetry studies would be expected to reveal a glass transition temperature in the range of 40-60 degrees Celsius, typical for benzophenone derivatives [20] [19].

Table 4: Thermodynamic Properties

PropertyEstimated ValueMethod/Conditions
Standard Enthalpy of Formation (kJ/mol)-180 to -220Computational estimation
Standard Entropy (J/mol·K)350 to 400Statistical thermodynamics
Heat Capacity (J/mol·K)280 to 320At 298 K
Thermal Stability Temperature (°C)200 to 250TGA analysis
Decomposition Temperature (°C)300 to 350TGA/DSC analysis
Sublimation Enthalpy (kJ/mol)65 to 75Estimated from structure
Vaporization Enthalpy (kJ/mol)55 to 65Estimated from structure

Comparative Analysis with Substituted Benzophenone Derivatives

The structural and electronic properties of 4-Fluoro-4'-methoxybenzophenone can be systematically compared with other substituted benzophenone derivatives to understand substituent effects [21] [11] [22]. This compound represents a unique example of a mixed substitution pattern, combining electron-donating and electron-withdrawing groups on opposite phenyl rings [11] [23].

Table 5: Comparative Analysis with Substituted Benzophenone Derivatives

CompoundMolecular Weight (g/mol)Melting Point (°C)Substituent EffectElectronic Character
4-Fluoro-4'-methoxybenzophenone230.2390-92Electron-donating methoxy + electron-withdrawing fluoroMixed push-pull system
Benzophenone182.2247-49No substituentsNeutral reference
4-Methoxybenzophenone212.2558-63Electron-donating methoxyElectron-rich
4-Fluorobenzophenone200.2147-49Electron-withdrawing fluoroElectron-deficient
4,4'-Dimethoxybenzophenone242.27144-147Two electron-donating methoxy groupsHighly electron-rich
4,4'-Difluorobenzophenone218.20109-111Two electron-withdrawing fluoro groupsHighly electron-deficient

The melting point elevation observed for 4-Fluoro-4'-methoxybenzophenone compared to the parent benzophenone reflects enhanced intermolecular interactions arising from the polar substituents [4] [23]. The presence of both electron-donating and electron-withdrawing groups creates a polarized molecular structure that facilitates stronger dipole-dipole interactions in the solid state [23] [22].

Electronic absorption studies demonstrate that the mixed substitution pattern in 4-Fluoro-4'-methoxybenzophenone produces intermediate spectroscopic properties between purely electron-rich and electron-poor derivatives [11] [16]. The compound exhibits enhanced intramolecular charge transfer character compared to symmetrically substituted analogs, resulting in solvatochromic behavior that is more pronounced than observed for benzophenones with uniform substitution patterns [11] [15].

The photophysical properties of 4-Fluoro-4'-methoxybenzophenone differ significantly from symmetrically substituted derivatives [23] [11]. The mixed substituent pattern promotes efficient intersystem crossing to the triplet state while maintaining reasonable excited state lifetimes suitable for photochemical applications [15] [23]. This unique combination of properties positions the compound as a valuable intermediate for photocatalytic processes and organic electronic materials [3] [24].

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

345-89-1

Wikipedia

4-Fluoro-4'-methoxybenzophenone

Dates

Modify: 2023-08-15

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